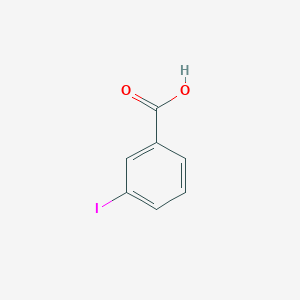

3-Iodobenzoic acid

Overview

Description

3-Iodobenzoic acid (C₇H₅IO₂, CAS 618-51-9) is a halogenated aromatic carboxylic acid characterized by an iodine substituent at the meta position of the benzene ring. It has a molecular weight of 248.02 g/mol and appears as white to beige crystalline powder with a melting point of 185–189°C . The compound is sparingly soluble in water but dissolves readily in organic solvents such as chloroform, methanol, and ether . Its iodine atom contributes to its electron-withdrawing properties, influencing both its chemical reactivity and physical behavior.

This compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and dyestuffs. For example, it serves as a starting material in the synthesis of pyrazole-linked 1,2,4-oxadiazole benzamides with insecticidal activity and γ-turn mimetic libraries in solid-phase synthesis . Its applications also extend to analytical chemistry, where it acts as a UV-absorbing electrolyte in capillary electrophoresis .

Preparation Methods

Direct Electrophilic Iodination of Benzoic Acid

Electrophilic iodination leverages the meta-directing nature of the carboxylic acid group to introduce iodine at the 3-position. Modern adaptations of this method employ iodine with oxidizing agents in acidic media to generate the active iodinating species (I⁺).

Iodine/Potassium Persulfate in Mixed Acid Solvents

A patented method for synthesizing iodinated benzoic acid derivatives (e.g., 2-methyl-5-iodobenzoic acid) provides a template for 3-iodobenzoic acid synthesis . While optimized for methyl-substituted substrates, the protocol can be extrapolated to unsubstituted benzoic acid:

Reaction Conditions

-

Solvent system : Acetic acid/water/sulfuric acid (9:1:1 ratio)

-

Oxidizing agent : Potassium persulfate (K₂S₂O₈)

-

Temperature gradient : 50°C (1 h) → 70°C (2 h) → 90°C (3–4 h)

-

Iodine stoichiometry : 1.5 equivalents relative to benzoic acid

Under these conditions, iodine reacts with persulfate to generate iodonium ions (I⁺), which undergo electrophilic substitution at the meta position. The carboxylic acid group enhances regioselectivity, but competing ortho/para iodination and diiodination occur, necessitating refinement .

Typical Byproducts

| Byproduct | Proportion (%) |

|---|---|

| 2-Iodobenzoic acid | 8–12 |

| 4-Iodobenzoic acid | 3–5 |

| 3,5-Diiodobenzoic acid | <1 |

Yield Optimization

-

Acid strength : Sulfuric acid concentrations >15% improve iodonium ion stability.

-

Temperature control : Gradual heating minimizes diiodination .

Diazotization-Iodination of 3-Aminobenzoic Acid

The Sandmeyer reaction offers an alternative route, converting 3-aminobenzoic acid to this compound via diazonium intermediate formation.

Reaction Protocol

-

Diazotization :

-

3-Aminobenzoic acid is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Critical parameter : Excess HCl prevents diazonium salt decomposition.

-

-

Iodide Substitution :

-

The diazonium salt reacts with potassium iodide (KI), displacing nitrogen gas and forming this compound.

-

Side reaction : Formation of phenolic byproducts if temperature exceeds 10°C.

-

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated yield | 65–75% |

| Purity (HPLC) | >98% |

| Reaction time | 4–6 hours |

Advantages :

-

Avoids diiodination byproducts.

-

Suitable for small-scale laboratory synthesis.

Disadvantages :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Scale | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Direct iodination | Industrial | 70–80 | 10–15 |

| Diazotization | Laboratory | 65–75 | <5 |

Key Observations :

-

Direct iodination’s higher yield and single-step operation favor industrial applications despite byproduct challenges .

-

Diazotization provides cleaner products but suffers from scalability limitations.

Waste Management Strategies

Modern protocols emphasize sustainability:

Chemical Reactions Analysis

3-Iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

Oxidation Reactions: The carboxylic acid group can be oxidized to form more complex structures.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Common reagents used in these reactions include thionyl chloride for oxidation, lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-iodobenzoic acid exhibit notable antibacterial properties. For instance, synthesized acylhydrazones derived from this compound showed enhanced antimicrobial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) of these compounds indicates that modifications to the this compound framework can lead to increased potency against various bacterial pathogens.

Case Study: Synthesis of Antibacterial Agents

A study synthesized a series of acylhydrazones using this compound, which were evaluated for their antibacterial activity. The results indicated that several compounds had comparable or superior efficacy to established antibiotics while showing low toxicity to normal cell lines . This highlights the potential for developing new antibacterial therapies based on this compound derivatives.

Biochemical Applications

Liver Function Testing

this compound has been employed in nuclear medicine as a tracer for assessing liver function. In a study, ortho-iodobenzoic acid labeled with iodine-131 was used to evaluate liver metabolism through urinary excretion measurements . The findings suggested that the conjugation of iodobenzoic acid in the liver could serve as a reliable marker for liver function tests.

Analytical Chemistry

Capillary Electrophoresis

In analytical applications, this compound is utilized as a UV-absorbing background electrolyte in capillary electrophoresis. This method enhances the separation efficiency of uncharged cyclodextrins and their derivatives, allowing for improved analysis of complex mixtures . The use of this compound in this context demonstrates its utility in enhancing analytical techniques.

Chemical Synthesis

Radioiodination of Antibodies

this compound is crucial in bioconjugation processes, particularly for radioiodination of monoclonal antibodies. The use of N-succinimidyl 3-iodobenzoate has been shown to improve the retention of radioiodine in vivo compared to conventional labeling methods . This application is significant for developing targeted radiopharmaceuticals for diagnostic and therapeutic purposes.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents from derivatives | Effective against MRSA; low toxicity to normal cells |

| Biochemical Applications | Liver function testing using iodinated compounds | Reliable marker for liver function assessment |

| Analytical Chemistry | UV-absorbing electrolyte in capillary electrophoresis | Enhances separation efficiency of cyclodextrins |

| Chemical Synthesis | Radioiodination of antibodies | Improved iodine retention using N-succinimidyl derivatives |

Mechanism of Action

The mechanism of action of 3-iodobenzoic acid depends on its specific application. In biochemical assays, it can act as a substrate or inhibitor of various enzymes. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its molecular targets . The carboxylic acid group can also interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Acidity: Substituent Position and Electronic Effects

The acidity of iodobenzoic acids varies significantly with the position of the iodine substituent. Experimental pKa values demonstrate that 2-iodobenzoic acid (ortho) is the most acidic (pKa ≈ 2.76), followed by 3-iodobenzoic acid (meta, pKa ≈ 3.17) and 4-iodobenzoic acid (para, pKa ≈ 3.85) . This trend arises from:

- Ortho effect : Steric strain in the ortho isomer destabilizes the protonated form, enhancing acidity.

- Inductive effects : The electron-withdrawing iodine atom stabilizes the deprotonated carboxylate anion more effectively in the ortho and meta positions compared to the para position.

Table 1: Acidity of Iodobenzoic Acid Isomers

| Substituent Position | pKa | Key Factor |

|---|---|---|

| Ortho (2-iodo) | ~2.76 | Steric destabilization |

| Meta (3-iodo) | ~3.17 | Moderate inductive effect |

| Para (4-iodo) | ~3.85 | Weaker inductive effect |

Chromatographic Behavior

In reversed-phase HPLC, this compound exhibits a retention factor (k) of 2.93 under gradient elution, compared to 3.85 for 4-iodobenzoic acid . The para isomer’s higher retention reflects its lower polarity due to symmetrical charge distribution, whereas the meta isomer’s asymmetric structure enhances interaction with the mobile phase.

Biological Activity

3-Iodobenzoic acid (3-IBA) is an organic compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activities of this compound, including its metabolic pathways, antimicrobial effects, and implications in medical diagnostics.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of an iodine atom at the meta position of the benzene ring. The molecular formula is CHI O, with a molecular weight of 232.02 g/mol. This structural modification enhances its lipophilicity and influences its biological interactions.

Metabolism and Excretion

Research has indicated that this compound undergoes metabolic processes similar to those of benzoic acid. A study conducted by Tubis et al. examined the metabolism of ortho-iodobenzoic acid, revealing that it forms various metabolites through conjugation, primarily excreted as hippuric acid and glucuronides. The study demonstrated that patients with liver dysfunction excrete these metabolites at different rates compared to healthy controls, suggesting potential diagnostic applications for liver function tests using iodobenzoic acids .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Notably, synthesized acylhydrazones derived from this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming some commercially available antibacterial agents . The structure-activity relationship (SAR) studies indicated that the presence of iodine in the phenyl ring enhances antimicrobial efficacy due to increased lipophilicity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acylhydrazone A | MRSA | 16 µg/mL |

| Acylhydrazone B | Escherichia coli | 32 µg/mL |

| Acylhydrazone C | Pseudomonas aeruginosa | 64 µg/mL |

| This compound | Staphylococcus epidermidis | 32 µg/mL |

Case Studies and Clinical Applications

The potential applications of this compound extend beyond antimicrobial activity. In clinical settings, it has been investigated for its role in liver function tests due to its metabolism and excretion patterns. A notable case study involved patients with liver cirrhosis, where altered excretion rates of iodobenzoic metabolites were observed, indicating its utility in assessing hepatic function .

Moreover, ongoing research into the synthesis of novel derivatives continues to reveal promising results in enhancing the biological activity of iodobenzoic acids. For instance, specific modifications have been shown to improve cytotoxicity against cancer cell lines without affecting normal cells, suggesting a dual role in both antimicrobial and anticancer therapies .

Q & A

Q. What are the key physicochemical properties of 3-iodobenzoic acid relevant to experimental design?

Basic Research Question

this compound (C₇H₅IO₂, MW 248.01) is a halogenated benzoic acid derivative with a carboxyl group (-COOH) and an iodine substituent in the meta position. Key properties include:

- Melting Point : Conflicting reports exist: 157.7°C ( ) vs. 185–187°C (). This discrepancy may arise from differences in purity or measurement methods (e.g., differential scanning calorimetry vs. capillary methods) .

- pKa : Reported as 3.80 at 25°C (aqueous solution) ( ), indicating moderate acidity influenced by the electron-withdrawing iodine substituent.

- Safety : Classified as irritating (Xi) with hazards for skin/eyes (R36/37/38; use S26/S37/39 precautions) .

Methodological Note : Always verify purity (>97% via GC/HPLC, as in ) and replicate melting point measurements using standardized protocols to resolve discrepancies.

Q. How does the acidity of this compound compare to its ortho and para isomers?

Basic Research Question

The acidity order for iodobenzoic acids is 2-iodo (ortho) > 3-iodo (meta) > 4-iodo (para) . reports pKa values at 25°C:

| Isomer | pKa |

|---|---|

| 2-Iodo | 2.85 |

| 3-Iodo | 3.80 |

| 4-Iodo | ~4.00 (estimated from trends) |

The ortho isomer’s higher acidity arises from steric strain between the -COOH and iodine, destabilizing the protonated form. The para isomer’s weaker acidity results from resonance stabilization of the carboxylate .

Q. What methodologies are effective for synthesizing this compound derivatives in medicinal chemistry?

Advanced Research Question

Key synthetic strategies include:

- NHS Ester Coupling : Reacting this compound’s NHS ester (100 mM in DMF) with amines (e.g., β-naloxamine) yields opioid derivatives (75% yield, HPLC purity >96.5%) .

- Suzuki Cross-Coupling : Using PdCl₂ catalyst, this compound reacts with benzeneboronic acid to form 3-phenylbenzoic acid (60–94% yield). Optimize molar ratios (e.g., 1:1.1 substrate:boronic acid) and base (NaOH) for efficiency .

- Diazotization-Iodination : Convert 3-aminobenzoic acid derivatives to 3-iodo analogs via NaNO₂/HCl followed by KI (77% yield) .

Critical Consideration : Monitor regioselectivity in cross-coupling reactions, as steric hindrance from iodine may reduce para-substituted byproducts.

Q. How can discrepancies in reported melting points of this compound be resolved?

Advanced Research Question

Discrepancies (e.g., 157.7°C vs. 185–187°C) likely stem from:

Purity Differences : Lower-grade samples (e.g., 90% in ) vs. high-purity (>98% in ).

Measurement Techniques : Capillary methods may underestimate vs. DSC.

Resolution Protocol :

- Recrystallize from ethanol/water to ≥99% purity.

- Use DSC for accurate determination.

- Cross-reference with NMR (δ 7.90–7.21 ppm for aromatic protons) and elemental analysis .

Q. What strategies enable the use of this compound as a labeled linker in MOF studies?

Advanced Research Question

this compound (iba) serves as a heavy-atom-labeled linker in metal-organic frameworks (MOFs) for tracking post-synthetic exchange (PSE):

- Labeling Rationale : Iodine’s high atomic mass enhances contrast in microbeam ion analysis (IBA/NRA) .

- Synthetic Design : Co-crystallize iba with Zr-based MOFs (e.g., UiO-66). Compare with iodoterephthalic acid (ita) to study linker flexibility.

- Applications : Study CO₂ reduction (CO2RR) or hydrogen evolution (HER) by correlating linker distribution with catalytic activity .

Optimization Tip : Use monoester derivatives (e.g., 3-iodo-4-(methoxycarbonyl)benzoic acid) to balance solubility and coordination.

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

The meta-iodine substituent impacts reactivity via:

- Steric Effects : Minimal hindrance compared to ortho isomers, enabling efficient Pd-catalyzed coupling (e.g., Suzuki with arylboronic acids) .

- Electronic Effects : Iodine’s weak electron-withdrawing nature stabilizes transition states in carboxylation reactions (e.g., Cu-catalyzed CO₂ insertion) .

Case Study : In opioid analog synthesis ( ), meta substitution avoids steric clashes in benzamido-morphinan derivatives, yielding higher purity (96.5% HPLC) than para analogs.

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Basic Research Question

- Purity : HPLC (retention time comparison, >96.5% threshold) .

- Structural Confirmation :

- NMR : ¹H (δ 7.90–7.21 ppm), ¹³C (δ 166.9 ppm for -COOH) .

- Elemental Analysis : Match calculated vs. observed C/H/I/O percentages.

- Thermal Stability : TGA/DSC to assess decomposition profiles (e.g., flash point 337.2°C) .

Advanced Tip : Use X-ray crystallography to resolve iodine positioning in coordination polymers .

Properties

IUPAC Name |

3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBWBCRPWVKFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2532-18-5 (hydrochloride salt) | |

| Record name | 3-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6060682 | |

| Record name | Benzoic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-51-9 | |

| Record name | 3-Iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-IODOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ZCP9G95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.